molecular formula C8H11NNa2O5S2 B587847 Erdosteine Thioacid Disodium Salt CAS No. 254884-18-9

Erdosteine Thioacid Disodium Salt

Cat. No.: B587847
CAS No.: 254884-18-9
M. Wt: 311.278
InChI Key: MYYRYICRQPFZPU-UHFFFAOYSA-L
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Description

Erdosteine Thioacid Disodium Salt, also known as N-[(carboxymethyl)thio]acetyl]homocysteine Disodium Salt (9CI), is an active metabolite of Erdosteine . It is a thiol derivative and is mucolytic in nature . Erdosteine is used for the treatment of chronic obstructive lung disease .


Molecular Structure Analysis

The molecular formula of this compound is C8H11NNa2O5S2 . Its molecular weight is 311.29 g/mol . The InChI string representation of its structure is InChI=1S/C8H13NO5S2.2Na/c10-6(3-16-4-7(11)12)9-5(1-2-15)8(13)14;;/h5,15H,1-4H2,(H,9,10)(H,11,12)(H,13,14);;/q;2*+1/p-2 .


Chemical Reactions Analysis

While specific chemical reactions involving this compound are not available, it is known to be an active metabolite of Erdosteine .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 311.3 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 7 . It has a rotatable bond count of 6 . Its exact mass and monoisotopic mass are 310.98740336 g/mol . Its topological polar surface area is 136 Ų . It has a heavy atom count of 18 .

Scientific Research Applications

Antioxidant Activity in Experimental Research

Erdosteine, originally a mucolytic agent for chronic pulmonary diseases, exhibits significant antioxidant properties. Experimental research has shown its effectiveness in protecting tissues against injury induced by oxidative stress. Studies demonstrate that Erdosteine increases tissue antioxidant enzyme activities like superoxide dismutase, catalase, and glutathione peroxidase, while reducing the levels of nitric oxide and xanthine oxidase. This dual action of enhancing antioxidant defenses and decreasing pro-oxidant factors contributes to its protective effects against lipid peroxidation and cell apoptosis caused by harmful agents (Moretti & Marchioni, 2007).

Multifaceted Effects Beyond Mucolysis

Apart from its mucolytic capabilities, Erdosteine shows anti-inflammatory properties and antibacterial activity against various bacterial species. Its active metabolite, Metabolite M1 (MET 1), regulates reactive oxygen species production, contributing to its effectiveness in respiratory conditions like chronic obstructive pulmonary disease (COPD). Studies like the RESTORE trial have highlighted its role in reducing the risk of acute exacerbations of COPD, independent of concurrent treatments like inhaled corticosteroids or blood eosinophil count (Cazzola et al., 2020).

Protective Effect Against Brain Ischemia/Reperfusion Injury

Erdosteine has been studied for its effects on brain ischemia/reperfusion injury. In animal models, treatment with Erdosteine was shown to modulate the oxidative stress parameters, such as superoxide dismutase, catalase, glutathione peroxidase activities, and levels of thiobarbituric acid reactive substances and nitric oxide. These findings indicate that Erdosteine can play a significant role in reducing oxidative stress in neurological conditions (Ozerol et al., 2009).

Impact on Sputum Biochemical and Rheologic Properties

Research on chronic obstructive lung disease has shown that Erdosteine can significantly influence the biochemical and rheologic properties of sputum, improving expectoration and lung function. This effect is attributed to its impact on sputum viscosity and the modulation of mucociliary transport (Marchioni et al., 2007).

Erdosteine in Chronic Obstructive Pulmonary Disease

Erdosteine has demonstrated effectiveness in improving symptoms, reducing disease duration, and synergizing with antibiotic therapy in chronic obstructive pulmonary disease. Long-term treatment with Erdosteine has been linked to a protective effect against exacerbations, reducing hospitalization rates and preserving lung function (Moretti, 2007).

Mechanism of Action

Safety and Hazards

When handling Erdosteine Thioacid Disodium Salt, it is recommended to avoid ingestion and inhalation . Prolonged or repeated exposure should be avoided . Contaminated clothing should be removed and washed before reuse, and hands should be washed thoroughly after handling .

Biochemical Analysis

Biochemical Properties

Erdosteine Thioacid Disodium Salt plays a significant role in biochemical reactions, particularly in the respiratory system. It interacts with various enzymes, proteins, and other biomolecules to exert its effects. One of the primary interactions is with mucin, a glycoprotein that constitutes mucus. This compound breaks the disulfide bonds in mucin, reducing its viscosity and facilitating its removal from the respiratory tract. Additionally, this compound interacts with reactive oxygen species (ROS), neutralizing them and preventing oxidative damage to tissues .

Cellular Effects

This compound has profound effects on various cell types and cellular processes. In respiratory epithelial cells, it reduces mucus production and enhances ciliary activity, promoting the clearance of mucus. It also modulates cell signaling pathways involved in inflammation, such as the nuclear factor-kappa B (NF-κB) pathway, leading to reduced production of pro-inflammatory cytokines. Furthermore, this compound influences gene expression by upregulating antioxidant enzymes like superoxide dismutase (SOD) and catalase, which protect cells from oxidative stress .

Molecular Mechanism

The molecular mechanism of this compound involves several key interactions at the molecular level. This compound binds to and inhibits the activity of enzymes responsible for mucus production, such as mucin glycoprotein. By breaking the disulfide bonds in mucin, this compound reduces mucus viscosity. Additionally, it acts as an antioxidant by scavenging reactive oxygen species and upregulating the expression of antioxidant enzymes. These actions collectively contribute to its mucolytic, anti-inflammatory, and antioxidant effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard storage conditions, but its efficacy can decrease with prolonged exposure to light and air. In vitro studies have shown that this compound maintains its mucolytic and antioxidant properties for several hours after administration. Long-term studies in vivo have demonstrated that continuous use of this compound can lead to sustained improvements in respiratory function and reduced inflammation .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low to moderate doses, the compound effectively reduces mucus production and inflammation without causing significant adverse effects. At high doses, this compound can lead to toxicity, manifesting as gastrointestinal disturbances and liver damage. These findings highlight the importance of optimizing the dosage to achieve therapeutic benefits while minimizing potential risks .

Metabolic Pathways

This compound is involved in several metabolic pathways. Upon administration, it is metabolized in the liver to its active form, which exerts mucolytic and antioxidant effects. The compound interacts with enzymes such as cytochrome P450, which facilitate its conversion to active metabolites. These metabolites then participate in biochemical reactions that reduce mucus viscosity and neutralize reactive oxygen species. The metabolic pathways of this compound also involve conjugation with glutathione, enhancing its antioxidant capacity .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It is absorbed in the gastrointestinal tract and transported to the liver, where it undergoes metabolism. The compound is then distributed to the respiratory tract, where it exerts its mucolytic and antioxidant effects. Transporters such as organic anion-transporting polypeptides (OATPs) and multidrug resistance-associated proteins (MRPs) play a role in the cellular uptake and distribution of this compound .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with mucin and other biomolecules. It is also found in the mitochondria, where it exerts its antioxidant effects by neutralizing reactive oxygen species. Post-translational modifications, such as phosphorylation and acetylation, may influence the targeting and activity of this compound within specific cellular compartments .

Properties

IUPAC Name

disodium;2-[[2-(carboxylatomethylsulfanyl)acetyl]amino]-4-sulfanylbutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO5S2.2Na/c10-6(3-16-4-7(11)12)9-5(1-2-15)8(13)14;;/h5,15H,1-4H2,(H,9,10)(H,11,12)(H,13,14);;/q;2*+1/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYYRYICRQPFZPU-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CS)C(C(=O)[O-])NC(=O)CSCC(=O)[O-].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NNa2O5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80747709
Record name Disodium 2-{2-[(carboxylatomethyl)sulfanyl]acetamido}-4-sulfanylbutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80747709
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

311.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

254884-18-9
Record name Disodium 2-{2-[(carboxylatomethyl)sulfanyl]acetamido}-4-sulfanylbutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80747709
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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